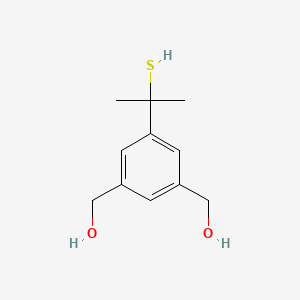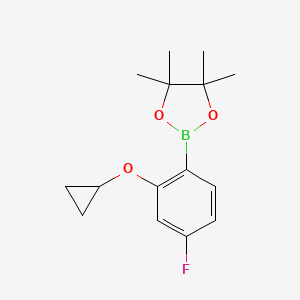![molecular formula C13H19NO4 B8410435 tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate](/img/structure/B8410435.png)
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxyphenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate typically involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis process . These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-methoxyphenylcarbamate.
Reduction: Formation of 4-(hydroxymethyl)-2-methoxyaniline.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings with enhanced properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)phenylcarbamate
- Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)-2-methylindole
Uniqueness
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is unique due to the presence of both a methoxy group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-6-5-9(8-15)7-11(10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
LHAVNJFXFCOUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol](/img/structure/B8410369.png)

![8-methoxy-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8410381.png)




![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)


![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-thiazol-4-one](/img/structure/B8410422.png)
![(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE](/img/structure/B8410444.png)
